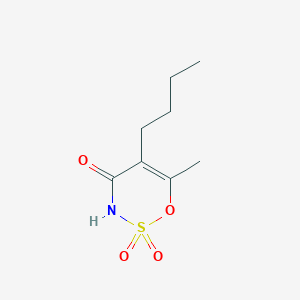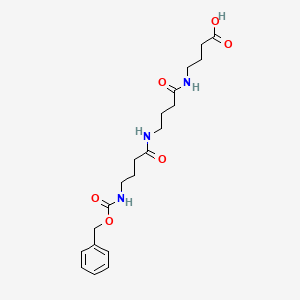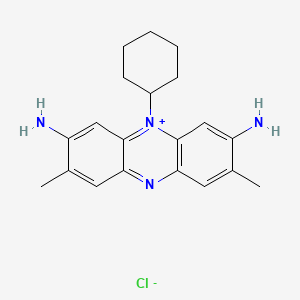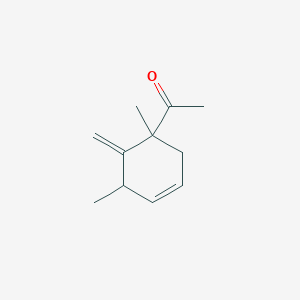
5-Butyl-6-methyl-2H-1,2lambda~6~,3-oxathiazine-2,2,4(3H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-6-methyl-2H-1,2lambda~6~,3-oxathiazine-2,2,4(3H)-trione is a synthetic organic compound belonging to the oxathiazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-6-methyl-2H-1,2lambda~6~,3-oxathiazine-2,2,4(3H)-trione typically involves the reaction of appropriate starting materials under controlled conditions. Common synthetic routes may include:
Cyclization reactions: Involving the formation of the oxathiazine ring.
Substitution reactions: Introducing the butyl and methyl groups at specific positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-6-methyl-2H-1,2lambda~6~,3-oxathiazine-2,2,4(3H)-trione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium or platinum for specific reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism by which 5-Butyl-6-methyl-2H-1,2lambda~6~,3-oxathiazine-2,2,4(3H)-trione exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to active sites of enzymes.
Receptor modulation: Interacting with cellular receptors.
Signal transduction: Affecting intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Butyl-6-methyl-2H-1,2lambda~6~,3-oxathiazine-2,2,4(3H)-trione include other oxathiazines with different substituents. Examples may include:
- 5-Butyl-6-ethyl-2H-1,2lambda~6~,3-oxathiazine-2,2,4(3H)-trione
- 5-Propyl-6-methyl-2H-1,2lambda~6~,3-oxathiazine-2,2,4(3H)-trione
Properties
CAS No. |
90986-54-2 |
|---|---|
Molecular Formula |
C8H13NO4S |
Molecular Weight |
219.26 g/mol |
IUPAC Name |
5-butyl-6-methyl-2,2-dioxooxathiazin-4-one |
InChI |
InChI=1S/C8H13NO4S/c1-3-4-5-7-6(2)13-14(11,12)9-8(7)10/h3-5H2,1-2H3,(H,9,10) |
InChI Key |
QUZOWACWRJDPQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(OS(=O)(=O)NC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile](/img/structure/B14368409.png)
![2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14368420.png)



![2-[(Propan-2-yl)oxy]-1,3,2-dithiaborolane](/img/structure/B14368441.png)
![2,2'-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14368449.png)

![N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]butanamide](/img/structure/B14368454.png)


![[Bis(carbamoylamino)-ethenylsilyl]urea](/img/structure/B14368472.png)

